

Spectroscopic Profile of 1-Nitronaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1-Nitronaphthalene

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-nitronaphthalene**, a key intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For **1-nitronaphthalene**, both ^1H and ^{13}C NMR provide critical information about its aromatic proton and carbon environments.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1-nitronaphthalene**, typically recorded in deuterated chloroform (CDCl_3), reveals seven distinct signals corresponding to the seven protons on the naphthalene ring system. The chemical shifts are influenced by the electron-withdrawing nitro group, which deshields adjacent protons, causing them to resonate at a lower field (higher ppm).

Table 1: ^1H NMR Chemical Shifts for **1-Nitronaphthalene**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Proton Assignment	Chemical Shift (δ , ppm)	Solvent	Instrument Frequency
H-2	~8.15 - 8.25	CDCl ₃	90 MHz
H-8	~8.10 - 8.20	CDCl ₃	90 MHz
H-4	~7.95 - 8.05	CDCl ₃	90 MHz
H-5	~7.85 - 7.95	CDCl ₃	90 MHz
H-3	~7.65 - 7.75	CDCl ₃	90 MHz
H-6	~7.50 - 7.60	CDCl ₃	90 MHz
H-7	~7.40 - 7.50	CDCl ₃	90 MHz

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **1-nitronaphthalene** displays ten signals, corresponding to the ten carbon atoms of the naphthalene core. The carbon atom attached to the nitro group (C-1) is significantly deshielded.

Table 2: ¹³C NMR Chemical Shifts for **1-Nitronaphthalene**[\[1\]](#)[\[4\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)	Solvent	Instrument Frequency
C-1	146.39	CDCl ₃	25.16 MHz
C-4a	~134.5	CDCl ₃	25.16 MHz
C-8a	~130.0	CDCl ₃	25.16 MHz
C-5	128.54	CDCl ₃	25.16 MHz
C-7	~127.5	CDCl ₃	25.16 MHz
C-6	~126.0	CDCl ₃	25.16 MHz
C-4	124.97	CDCl ₃	25.16 MHz
C-2	124.01	CDCl ₃	25.16 MHz
C-3	~123.5	CDCl ₃	25.16 MHz
C-8	~122.0	CDCl ₃	25.16 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **1-nitronaphthalene** is characterized by strong absorption bands corresponding to the nitro group and the aromatic ring.

Table 3: Key IR Absorption Bands for **1-Nitronaphthalene**^{[5][6][7]}

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
Asymmetric NO ₂ Stretch	~1520 - 1530	Strong
Symmetric NO ₂ Stretch	~1340 - 1350	Strong
Aromatic C=C Stretch	~1600 - 1620	Medium
Aromatic C-H Stretch	~3050 - 3100	Medium-Weak
C-N Stretch	~850 - 870	Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **1-nitronaphthalene**, typically recorded in ethanol, exhibits characteristic absorption maxima.

Table 4: UV-Vis Absorption Maxima for **1-Nitronaphthalene**^{[1][8][9]}

Wavelength (λ_{max} , nm)	Molar Absorptivity ($\log \epsilon$)	Solvent
243	4.02	Ethanol
343	3.60	Ethanol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **1-nitronaphthalene** is dissolved in a deuterated solvent, typically CDCl_3 , in an NMR tube.^[10] Tetramethylsilane (TMS) is often added as an internal standard.
- **Data Acquisition:** The NMR tube is placed in the spectrometer.^[11] For ^1H NMR, the instrument is set to the appropriate frequency (e.g., 90 MHz, 300 MHz, or higher).^{[1][11]} For ^{13}C NMR, a different frequency is used (e.g., 25.16 MHz or 75 MHz).^[1]
- **Data Processing:** The acquired free induction decay (FID) signal is converted into a spectrum using a Fourier transform.^[11] The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

IR Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of **1-nitronaphthalene** is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the paste between

two salt plates (e.g., NaCl or KBr).[12] For Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.[13]

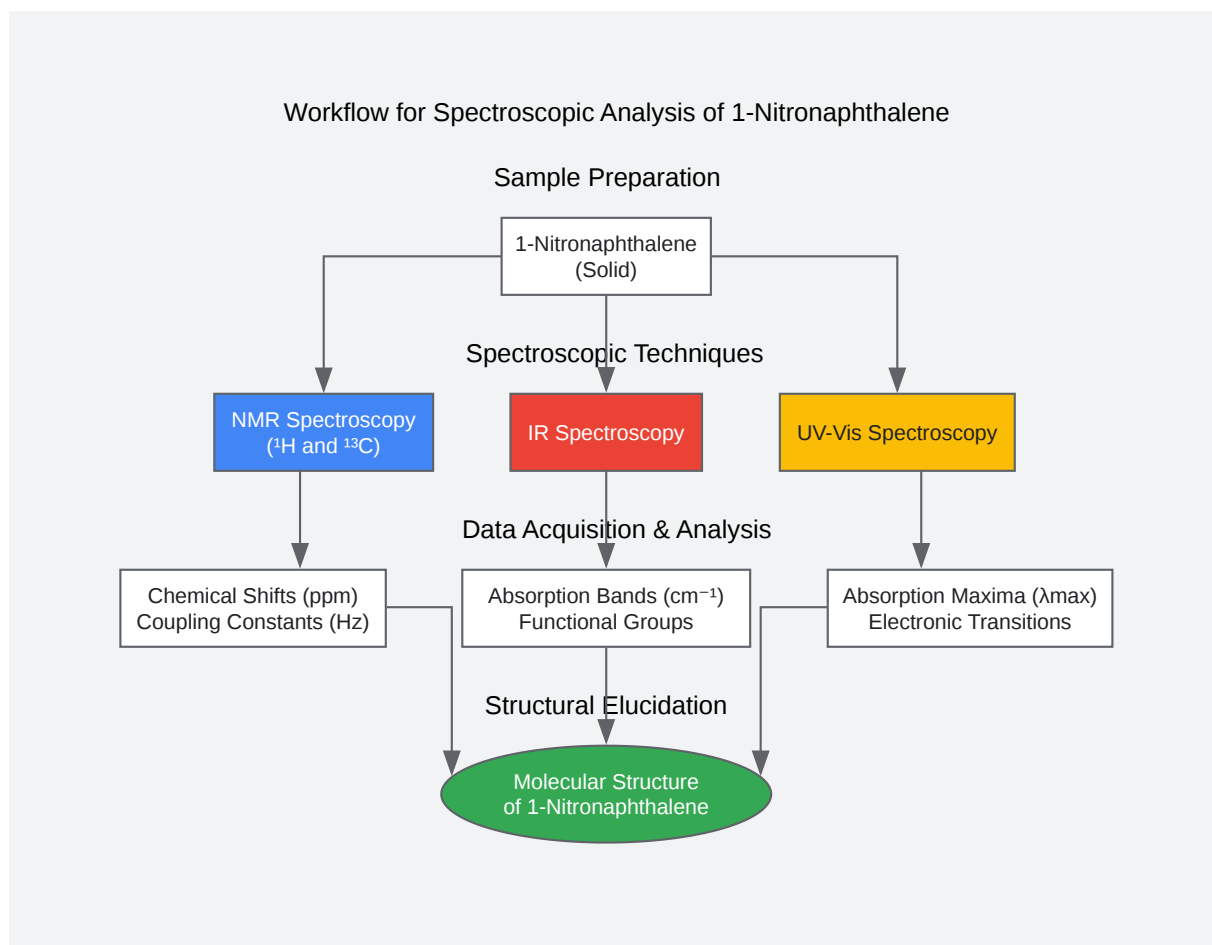
- **Data Acquisition:** The sample is placed in the IR spectrometer's sample holder. A background spectrum (of air or the KBr pellet/salt plates) is recorded first. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm^{-1}).[14]
- **Data Processing:** The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of **1-nitronaphthalene** is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent, such as ethanol, to a known volume.[15][16] This solution is then diluted to an appropriate concentration for measurement.[15]
- **Data Acquisition:** A quartz cuvette is filled with the blank solvent (e.g., ethanol), and a baseline spectrum is recorded. The cuvette is then rinsed and filled with the sample solution. The absorbance of the sample is measured over a specific wavelength range (e.g., 200-500 nm).[8][17]
- **Data Processing:** The instrument plots absorbance versus wavelength. The wavelengths of maximum absorbance (λ_{max}) are identified from the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-nitronaphthalene**.



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Caption: Workflow for the spectroscopic analysis of **1-Nitronaphthalene**.

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